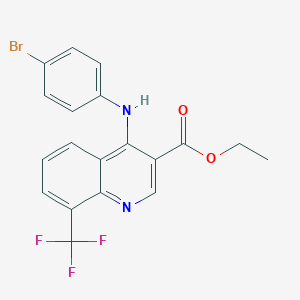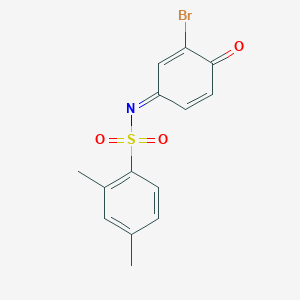
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide, commonly known as AM-404, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AM-404 is a fatty acid amide hydrolase (FAAH) inhibitor, which means it can increase the levels of endocannabinoids in the body.
Aplicaciones Científicas De Investigación
AM-404 has been studied for its potential therapeutic applications in various fields such as pain management, neuroprotection, and cancer treatment. In pain management, AM-404 has been shown to inhibit the uptake of anandamide, leading to increased levels of the endocannabinoid in the body. This can result in reduced pain sensation. In neuroprotection, AM-404 has been shown to reduce the toxicity of beta-amyloid peptides, which are implicated in Alzheimer's disease. In cancer treatment, AM-404 has been shown to induce apoptosis (cell death) in cancer cells.
Mecanismo De Acción
AM-404 is a N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide inhibitor, which means it can increase the levels of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that bind to cannabinoid receptors in the body. These receptors are involved in various physiological processes such as pain sensation, mood regulation, and appetite. By inhibiting this compound, AM-404 can increase the levels of endocannabinoids such as anandamide, leading to various physiological effects.
Biochemical and Physiological Effects
AM-404 has been shown to have various biochemical and physiological effects. In pain management, AM-404 has been shown to reduce pain sensation in animal models of pain. In neuroprotection, AM-404 has been shown to reduce the toxicity of beta-amyloid peptides in neuronal cells. In cancer treatment, AM-404 has been shown to induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of AM-404.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AM-404 has several advantages and limitations for lab experiments. One advantage is that it is a selective N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-pentanoylbenzenesulfonamide inhibitor, which means it can specifically target this enzyme without affecting other enzymes in the body. This can help to reduce unwanted side effects. However, a limitation is that AM-404 can be difficult to work with due to its low solubility in water. This can make it challenging to administer in lab experiments.
Direcciones Futuras
There are several future directions for the study of AM-404. One direction is to further investigate its potential therapeutic applications in pain management, neuroprotection, and cancer treatment. Another direction is to develop more effective methods of administering AM-404 in lab experiments. Additionally, more research is needed to fully understand the biochemical and physiological effects of AM-404 and its mechanism of action. Overall, AM-404 has the potential to be a valuable tool in scientific research and a promising therapeutic agent in various fields.
Métodos De Síntesis
The synthesis of AM-404 involves a multistep process that starts with the reaction of 5-hydroxy-3-methyl-2-benzofuran carboxylic acid with acetic anhydride to produce 3-acetyl-2-methyl-1-benzofuran-5-ol. This intermediate is then reacted with pentanoyl chloride to produce N-pentanoyl-3-acetyl-2-methyl-1-benzofuran-5-ol. The final step involves the reaction of N-pentanoyl-3-acetyl-2-methyl-1-benzofuran-5-ol with benzenesulfonyl chloride to produce AM-404.
Propiedades
Fórmula molecular |
C22H23NO5S |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)pentanamide |
InChI |
InChI=1S/C22H23NO5S/c1-4-5-11-21(25)23(29(26,27)18-9-7-6-8-10-18)17-12-13-20-19(14-17)22(15(2)24)16(3)28-20/h6-10,12-14H,4-5,11H2,1-3H3 |
Clave InChI |
SSQATXMSTWPMMJ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CCCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284875.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284877.png)
![methyl 4-[(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284879.png)
![Diethyl 4-{[3-(benzoyloxy)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284880.png)
![Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284882.png)

![Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B284887.png)
![Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)
![Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284889.png)
![Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)
![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)

![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)

